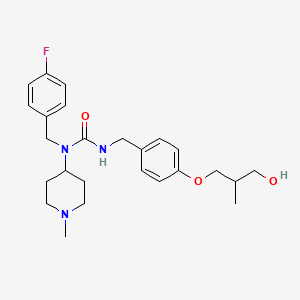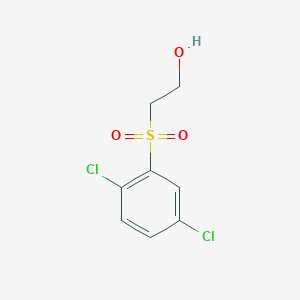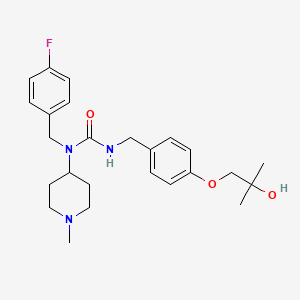
omega-Hydroxy-pimavanserin
Vue d'ensemble
Description
omega-Hydroxy-pimavanserin: is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist and antagonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis. The compound is known for its unique pharmacological profile, which includes high selectivity for 5-HT2A receptors and minimal activity at dopamine receptors, making it distinct from other antipsychotic medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of omega-Hydroxy-pimavanserin typically involves multiple steps, starting from commercially available precursors. One reported method involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials. The synthesis proceeds through a series of reactions, including condensation, reduction, and cyclization, to yield the final product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of safe and cost-effective reagents, avoiding highly toxic substances like phosgene. Triphosgene is often used as a safer alternative in the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: omega-Hydroxy-pimavanserin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
omega-Hydroxy-pimavanserin has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of 5-HT2A receptor antagonists and inverse agonists.
Biology: Investigated for its effects on serotonin receptors and potential therapeutic applications in neuropsychiatric disorders.
Medicine: Explored for its potential to treat conditions beyond Parkinson’s disease psychosis, such as dementia-related psychosis and major depressive disorder
Mécanisme D'action
omega-Hydroxy-pimavanserin exerts its effects primarily through its action on serotonin receptors. It acts as an inverse agonist and antagonist at the 5-HT2A receptors, reducing the activity of these receptors and thereby alleviating psychotic symptoms. The compound also has lesser activity at 5-HT2C receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Clozapine: Another antipsychotic with 5-HT2A antagonist properties but with significant dopaminergic activity.
Quetiapine: An atypical antipsychotic with both 5-HT2A and dopamine receptor antagonism.
Risperidone: Atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptors
Uniqueness: omega-Hydroxy-pimavanserin is unique due to its high selectivity for 5-HT2A receptors and minimal activity at dopamine receptors. This selectivity reduces the risk of motor side effects commonly associated with other antipsychotics, making it a safer option for patients with Parkinson’s disease psychosis .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(3-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O3/c1-19(17-30)18-32-24-9-5-20(6-10-24)15-27-25(31)29(23-11-13-28(2)14-12-23)16-21-3-7-22(26)8-4-21/h3-10,19,23,30H,11-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCOFXCVUUXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134815-73-8 | |
| Record name | 1-((4-Fluorophenyl)methyl)-3-((4-(3-hydroxy-2-methyl-propoxy)phenyl)methyl)-1-(1-methyl-4-piperidyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-FLUOROPHENYL)METHYL)-3-((4-(3-HYDROXY-2-METHYL-PROPOXY)PHENYL)METHYL)-1-(1-METHYL-4-PIPERIDYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQJ5ZJL96U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one](/img/structure/B3335203.png)






![(E)-2,2'-dibromo-4,4'-bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B3335274.png)



